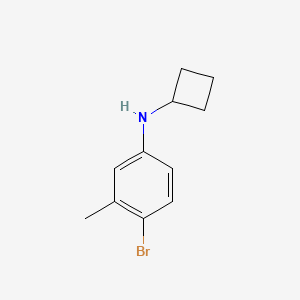

4-bromo-N-cyclobutyl-3-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-cyclobutyl-3-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-8-7-10(5-6-11(8)12)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPJVRQFHUIYMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2CCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 Bromo N Cyclobutyl 3 Methylaniline

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 4-bromo-N-cyclobutyl-3-methylaniline is contingent on the efficient and high-purity production of its two primary building blocks: 4-bromo-3-methylaniline (B1294692) and a suitable cyclobutylating agent.

Synthesis of 4-Bromo-3-methylaniline and Related Anilines as Key Intermediates

The foundational precursor, 4-bromo-3-methylaniline, is typically synthesized from m-toluidine (B57737). chemicalbook.com The core of this transformation is the regioselective introduction of a bromine atom onto the aromatic ring.

The synthesis of 4-bromo-3-methylaniline from m-toluidine is an example of electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the two substituents already present on the ring: the amino (-NH₂) group and the methyl (-CH₃) group. The amino group is a powerful activating group and is ortho, para-directing. The methyl group is a less potent activating group, which is also ortho, para-directing. In the case of m-toluidine, the position most activated towards electrophilic attack is the para-position relative to the strongly activating amino group (C4), which is also an ortho-position to the methyl group.

Direct bromination of anilines with reagents like bromine water can be challenging to control, often leading to the formation of poly-brominated products due to the high activation of the ring by the amino group. chemistrysteps.comallen.in To achieve selective monobromination, a common strategy involves temporarily "protecting" the amino group via acetylation. chemistrysteps.comallen.inyoutube.com Reacting the aniline (B41778) with acetic anhydride (B1165640) converts the highly activating amino group into a less powerful, though still ortho, para-directing, acetamido group. chemistrysteps.comyoutube.com This moderation of reactivity prevents over-bromination. The steric bulk of the acetyl group can also favor substitution at the less hindered para position. chemistrysteps.com After the bromination step, the acetyl group is removed by hydrolysis to regenerate the amino group, yielding the desired para-bromo product. youtube.com

Various brominating agents can be employed:

N-Bromosuccinimide (NBS) is a common reagent for the bromination of activated aromatic rings. google.comthieme-connect.de

Oxidative Bromination systems, such as a mixture of sodium bromide (NaBr) and hydrogen peroxide (H₂O₂), offer a safer alternative to using molecular bromine. researchgate.net

Specialized reagents like o-xylylene (B1219910) bis(triethylammonium tribromide) have been shown to be highly effective for the regioselective bromination of aromatic compounds in solvents like acetonitrile (B52724). chemicalbook.com

Achieving high yields and purity in the bromination of aniline derivatives is critical for subsequent synthetic steps. The key to optimization lies in controlling the regioselectivity and preventing side reactions.

The protection-deprotection strategy is a cornerstone of this optimization. A patented process for the synthesis of the related compound 4-bromo-2-methylaniline (B145978) exemplifies this, involving the protection of o-toluidine (B26562) with acetic anhydride, followed by bromination with NBS, and subsequent hydrolysis to yield the final product. google.com This multi-step approach ensures high purity by directing the bromination specifically to the desired position.

The choice of brominating agent and reaction conditions also plays a significant role. For instance, the use of o-xylylene bis(triethylammonium tribromide) in acetonitrile at room temperature has been reported to produce 4-bromo-3-methylaniline from m-toluidine in a very high yield of 95%. chemicalbook.com This indicates a highly optimized and efficient protocol. Oxidative bromination techniques have also been highlighted for their high selectivity. researchgate.net

| Starting Material | Brominating Agent/System | Key Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| m-Toluidine | o-Xylylene bis(triethylammonium tribromide) | Acetonitrile, 20°C | 4-Bromo-3-methylaniline | 95% | chemicalbook.com |

| o-Toluidine (via N-acetyl derivative) | N-Bromosuccinimide (NBS) | Acetanilide protection, then bromination, then hydrolysis | 4-Bromo-2-methylaniline | Not specified | google.com |

| Aniline Derivatives | NaBr / H₂O₂ / HCl | Aqueous acidic medium | Bromoanilines | High selectivity | researchgate.net |

| Aniline | Acetic Anhydride, then Bromine/Acetic Acid | Protection, then bromination, then hydrolysis | p-Bromoaniline | Major product | youtube.com |

Cyclobutylamine (B51885) Synthesis and Derivatives

Cyclobutylamine is the second key precursor. Several synthetic routes to this strained cyclic amine have been developed.

From Cyclobutanecarboxylic Acid : A high-yield, one-step process involves the reaction of cyclobutanecarboxylic acid with sodium azide (B81097) in a sulfuric acid/chloroform mixture, known as a Schmidt reaction. orgsyn.org

Hofmann Rearrangement : A classical method involves the Hofmann-type rearrangement of cyclobutanecarboxamide. orgsyn.org

Photochemical Synthesis : A modern approach utilizes a continuous photochemical reaction between an olefin and an imine compound in the presence of a photosensitizer. google.com This method is noted for its potential for large-scale synthesis. google.com

From Bicyclo[1.1.0]butanes : Substituted cyclobutanes can be accessed through the radical reaction of bicyclo[1.1.0]butanes with reagents like tert-butylnitrite and TEMPO. researchgate.net

| Starting Material | Method | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| Cyclobutanecarboxylic Acid | Schmidt Reaction | Sodium azide, H₂SO₄, Chloroform | 60-80% | orgsyn.org |

| Cyclobutanecarboxamide | Hofmann Rearrangement | Lead tetraacetate or iodosobenzene (B1197198) diacetate | 82-87% (overall) | orgsyn.org |

| Olefin + Imine | Continuous Photochemical Reaction | Photosensitizer, UV light (365-450 nm) | High yield noted | google.com |

N-Alkylation Methodologies for Secondary Aromatic Amines

The final step in the synthesis of this compound is the formation of a C-N bond between the nitrogen of 4-bromo-3-methylaniline and the cyclobutyl group. This is typically achieved through N-alkylation.

Direct N-Alkylation Approaches with Cyclobutyl Precursors

Two primary strategies are prevalent for this type of transformation: direct alkylation with a cyclobutyl halide and reductive amination with cyclobutanone (B123998).

Reductive Amination: This is a powerful and widely used one-pot method for forming amines. wikipedia.orgyoutube.com The process involves the reaction of the primary amine (4-bromo-3-methylaniline) with a ketone (cyclobutanone) under weakly acidic conditions to form an intermediate imine (or iminium ion). youtube.com This intermediate is then reduced in situ to the desired secondary amine. masterorganicchemistry.com A key advantage of reductive amination is that it avoids the over-alkylation problems that can plague direct alkylation with halides. masterorganicchemistry.com

The choice of reducing agent is crucial.

Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this transformation. It is mild enough that it will not readily reduce the ketone starting material but is effective at reducing the more electrophilic iminium ion intermediate. youtube.commasterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another popular and less toxic alternative to NaBH₃CN that works under similar principles. masterorganicchemistry.comresearchgate.net

Direct Alkylation with Cyclobutyl Halides: An alternative approach involves the direct reaction of 4-bromo-3-methylaniline with a cyclobutyl halide, such as cyclobutyl bromide. youtube.comyoutube.com This is a standard nucleophilic substitution reaction where the amine acts as the nucleophile. However, controlling the reaction to achieve mono-alkylation can be difficult, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct. masterorganicchemistry.com

| Methodology | Amine Precursor | Alkylating Precursor | Key Reagents/Catalysts | General Principle | Reference |

|---|---|---|---|---|---|

| Reductive Amination | 4-Bromo-3-methylaniline | Cyclobutanone | NaBH₃CN or NaBH(OAc)₃, mild acid | In situ formation and reduction of an imine intermediate. Offers good control over mono-alkylation. | wikipedia.orgyoutube.commasterorganicchemistry.com |

| Direct Alkylation | 4-Bromo-3-methylaniline | Cyclobutyl bromide | Base (to neutralize HBr byproduct) | Nucleophilic substitution. Risk of over-alkylation to form a tertiary amine. | masterorganicchemistry.comyoutube.comyoutube.com |

| Borrowing Hydrogen | 4-Bromo-3-methylaniline | Cyclobutanol | Manganese Pincer Complexes | Catalytic conversion of alcohol to an aldehyde in situ, followed by reductive amination. | nih.gov |

Reductive Alkylation Strategies for N-Cyclobutyl Aniline Formation

Reductive alkylation, also known as reductive amination, is a highly effective method for forming carbon-nitrogen bonds. masterorganicchemistry.combohrium.commdpi.com This process typically involves two main steps: the initial reaction between an amine and a carbonyl compound to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding alkylated amine. bohrium.comdtu.dk

To synthesize this compound, this strategy would employ 4-bromo-3-methylaniline as the amine component and cyclobutanone as the carbonyl substrate. The initial condensation reaction forms an imine intermediate, which is then reduced in situ.

Key Components of the Reaction:

Reducing Agents: A variety of reducing agents can be employed. Sodium borohydride (B1222165) (NaBH₄) is a common choice, although more selective agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred. masterorganicchemistry.com These milder agents can selectively reduce the imine in the presence of the unreacted ketone, which can improve reaction yields. masterorganicchemistry.com Catalytic hydrogenation using a metal catalyst such as Palladium on carbon (Pd/C) or copper chromite with hydrogen gas is also a viable and widely used industrial method. dtu.dkresearchgate.net

Catalysts: In catalytic hydrogenation, catalysts like Pd/C or ruthenium complexes are highly efficient. organic-chemistry.org For instance, the [RuCl₂(p-cymene)]₂/Ph₂SiH₂ system has been shown to be effective for the reductive amination of aldehydes with anilines, tolerating a wide array of functional groups. organic-chemistry.org

Reaction Conditions: The reaction is often performed as a one-pot synthesis. researchgate.net The use of an acid catalyst can sometimes accelerate the initial imine formation, though it must be compatible with any acid-sensitive groups on the substrates. bohrium.com Modern techniques, such as using an H-cube flow reactor, can circumvent the need for acid catalysts and simplify work-up procedures. bohrium.comrsc.org

Below is a table summarizing typical conditions found in reductive amination literature, which are applicable to the synthesis of N-alkylanilines.

Table 1: Representative Conditions for Reductive Amination of Anilines

| Catalyst/Reducing Agent | Amine Substrate | Carbonyl Substrate | Solvent | Key Features | Yield (%) |

|---|---|---|---|---|---|

| Pd/C, Ammonium (B1175870) Formate | Aniline Derivatives | Various Aldehydes | Aqueous 2-Propanol | Room temperature, in situ hydrogen donor. | Excellent |

| α-Picoline-borane, AcOH | Primary/Secondary Amines | Aldehydes/Ketones | Methanol or Water | Mild, efficient, and can be performed in green solvents. | Good to Excellent |

| NaBH(OAc)₃ | Various Amines | Aldehydes/Ketones | Dichloroethane (DCE) | Mild and selective, widely used in synthesis. | High |

| H-cube Pro™ (10% Pd/C) | Aniline Derivatives | Functionalized Aldehydes | Methanol/Dioxane | Flow chemistry, avoids handling reductants, easy work-up. bohrium.comrsc.org | High |

Base-Catalyzed N-Arylation Reactions

Base-catalyzed N-arylation reactions are fundamental to the synthesis of arylamines. The base plays a critical, multifaceted role in these transformations, particularly in the context of the metal-catalyzed cross-coupling reactions discussed in subsequent sections. While a reaction may be catalyzed by a transition metal like palladium or copper, the choice of base is often what dictates its success, rate, and scope. chemistryviews.orgacs.org

The primary function of the base is to deprotonate the amine nucleophile (in this case, cyclobutylamine or a precursor). chemistryviews.org This deprotonation generates the corresponding amide anion, which is a significantly more potent nucleophile than the neutral amine. This increased nucleophilicity is crucial for the subsequent steps in the catalytic cycle, such as attacking the metal center or participating in reductive elimination.

Commonly used bases in N-arylation reactions include:

Alkali Metal Alkoxides: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are strong, non-nucleophilic bases frequently used in palladium-catalyzed aminations. wiley.com

Alkali Metal Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are milder bases often employed in both copper- and palladium-catalyzed systems. nih.gov

Phosphates: Anhydrous potassium phosphate (B84403) (K₃PO₄) is another effective base, particularly in Suzuki and some Ullmann-type couplings. acs.org

Amide Bases: Very strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) can be used to deprotonate a wide range of amines, enabling catalyst-free N-arylation with highly activated aryl halides under certain conditions. chemistryviews.org

The selection of the base must be carefully considered. It needs to be strong enough to deprotonate the amine without engaging in competitive side reactions, such as acting as a nucleophile itself or promoting the degradation of the aryl halide electrophile. chemistryviews.org For instance, in reactions involving base-sensitive functional groups, a milder base like K₃PO₄ might be preferred over a strong alkoxide. cmu.edu The interplay between the base, the metal catalyst, and the ligand is a delicate balance that determines the efficiency of the N-arylation process.

Advanced Coupling Reactions in this compound Synthesis

Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile methods for constructing C-N bonds in modern organic synthesis. These reactions offer high efficiency and broad functional group tolerance, making them ideal for synthesizing complex molecules like this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, involving the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wiley.comnih.gov To synthesize the target compound, this reaction would couple 4-bromo-3-methylaniline with cyclobutylamine. Alternatively, a sequential amination approach could be used, starting from a primary amine and two different aryl halides.

The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. The evolution of these ligands has dramatically expanded the reaction's scope.

First-generation ligands like triphenylphosphine (B44618) or BINAP were effective but often required harsh conditions. mit.educhemspider.com

Sterically hindered, electron-rich ligands developed by Buchwald, Hartwig, and others have enabled the coupling of a vast range of substrates under milder conditions. Ligands such as (o-biphenyl)P(t-Bu)₂ and specialized biarylphosphines like RuPhos and BrettPhos are highly effective for coupling aryl chlorides and bromides with various amines, often at low catalyst loadings. cmu.edunih.gov

Table 2: Representative Ligands and Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Palladium Source | Ligand | Base | Substrates | Temperature | Key Feature |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Aryl Bromide + Primary Amine | 80 °C | Classic system, effective for many primary amines. chemspider.com |

| Pd(OAc)₂ | (o-biphenyl)P(tBu)₂ | NaOtBu | Aryl Bromide/Chloride + Amine | Room Temp - 110 °C | Highly general ligand for a wide variety of substrates. cmu.edu |

| Pd-G3-Precatalyst | BrettPhos | NaOtBu | Functionalized Aryl Halide + Amine | 80-100 °C | Robust, air-stable precatalyst, broad scope. nih.gov |

| Pd₂(dba)₃ | YPhos-type Ligand | KOtBu | Aryl Chloride + Amine | Room Temp | High activity for challenging aryl chlorides at room temperature. wiley.com |

Suzuki Coupling

While the Suzuki-Miyaura coupling is primarily a C-C bond-forming reaction, it can be strategically employed in the synthesis of complex anilines. nih.govmdpi.comunimib.it A direct synthesis of the target is less common via this method. However, it could be used to construct a key intermediate. For example, a suitably protected aminoboronic acid derivative could be coupled with a brominated aromatic. More relevant to modern synthetic design, a precursor like 4-amino-2-methylphenylboronic acid could be synthesized and then subjected to bromination and N-cyclobutylation in subsequent steps. The reaction's mild conditions and tolerance for a wide range of functional groups make it a powerful tool for building molecular complexity. nih.gov Recent developments have even enabled Suzuki couplings on unprotected ortho-bromoanilines, showcasing the reaction's expanding utility. nih.gov

Copper-catalyzed N-arylation, historically known as the Ullmann condensation or Goldberg reaction, is a classic method for forming C-N bonds and serves as an important alternative to palladium-catalyzed methods. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this route would involve the reaction of 4-bromo-3-methylaniline with cyclobutylamine in the presence of a copper catalyst and a base.

Traditional Ullmann conditions were often harsh, requiring high temperatures (>200 °C) and stoichiometric amounts of copper powder. wikipedia.org However, significant advancements have led to the development of milder and more efficient catalytic systems.

Modern Ullmann-type Reactions feature:

Catalyst Systems: Instead of copper powder, modern methods use soluble copper(I) salts like CuI or copper(II) salts like Cu(OAc)₂. The use of copper nanoparticles has also been explored as an effective and often reusable catalyst system. mdpi.com

Ligands: The addition of ligands is the most significant improvement. Chelating ligands such as 1,10-phenanthroline, N,N-dimethylglycine, and various diamines accelerate the reaction, allowing for lower temperatures and catalyst loadings. nih.govorganic-chemistry.org

Reaction Conditions: These modern protocols can often be run at temperatures between 80-120 °C in polar aprotic solvents like DMSO or DMF. mdpi.com The choice of base, typically K₂CO₃, Cs₂CO₃, or K₃PO₄, is also crucial for the reaction's success. nih.gov

Table 3: Comparison of Conditions for Copper-Catalyzed N-Arylation of Amines

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Substrates |

|---|---|---|---|---|---|

| Cu Powder | None (Classic) | K₂CO₃ | Nitrobenzene/DMF | >200 | Aryl Halide + Aniline wikipedia.org |

| CuI | N,N-Dimethylglycine | K₂CO₃ | Dioxane | 90 | Aryl Iodide + Amine/Amino Acid |

| CuI | Acylhydrazone | Cs₂CO₃ | DMF | 110-120 | Aryl Bromide + N-Heterocycles nih.gov |

| CuO Nanoparticles | None | KOH | DMSO | 100 | Aryl Iodide/Bromide + Aniline mdpi.com |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Regardless of the synthetic route chosen, the effective purification and isolation of intermediates and the final this compound product are critical for obtaining a compound of high purity. The process typically involves a combination of extraction, washing, and chromatographic techniques.

General Work-up Procedure:

Quenching and Extraction: Upon completion, the reaction is typically cooled to room temperature. The mixture is then diluted with water or a brine solution and transferred to a separatory funnel. The product is extracted into a water-immiscible organic solvent, such as dichloromethane, ethyl acetate (B1210297), or diethyl ether. chemspider.comchemicalbook.com This step separates the organic product from inorganic salts (from the base and catalyst residues) and water-soluble impurities.

Washing: The organic layer is washed sequentially with water and brine to remove any remaining water-soluble impurities. Depending on the reaction, an acidic wash (e.g., dilute HCl) may be used to remove unreacted amines, or a basic wash (e.g., dilute NaHCO₃) to remove acidic byproducts.

Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. chemicalbook.com

Purification by Column Chromatography:

The crude product is almost always a mixture containing residual starting materials, catalysts, and byproducts. Column chromatography is the most common and effective method for purifying the final compound.

Stationary Phase: Silica gel is the standard stationary phase for compounds of moderate polarity like N-alkylanilines.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like n-hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is used as the eluent. The polarity of the eluent is carefully optimized to achieve separation. For N-alkylanilines, a gradient starting from low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity allows for the elution of less polar impurities first, followed by the desired product. chemicalbook.com

Monitoring: The separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. chemicalbook.com These fractions are then combined, and the solvent is evaporated to afford the purified this compound.

For some intermediates or final products, recrystallization from a suitable solvent system can be an alternative or additional purification step to obtain highly pure, crystalline material. chemspider.com

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), within a molecule. The resulting spectra offer a detailed map of the molecular structure, revealing the chemical environment of each atom.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and neighboring relationships of hydrogen atoms in a molecule. For 4-bromo-N-cyclobutyl-3-methylaniline, the ¹H NMR spectrum would be analyzed for key signals corresponding to the aromatic protons, the methyl group protons, the N-H proton, and the protons of the cyclobutyl ring. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) and coupling constants (J) reveal the number of adjacent protons.

A detailed analysis would involve assigning specific peaks to each proton or group of equivalent protons. For instance, the aromatic protons would appear as distinct signals in the downfield region of the spectrum, with their splitting patterns dictated by their positions relative to each other and the bromo and methyl substituents. The methyl group would likely appear as a singlet in the upfield region. The protons on the cyclobutyl ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other and potentially with the N-H proton.

Interactive Data Table: Predicted ¹H NMR Data Note: The following is a generalized prediction of the ¹H NMR data based on typical values for similar structures, as specific experimental data is not publicly available.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (C2-H) | 6.9 - 7.2 | Doublet (d) | ~2.0 |

| Aromatic H (C5-H) | 7.1 - 7.4 | Doublet of Doublets (dd) | ~8.0, 2.0 |

| Aromatic H (C6-H) | 6.5 - 6.8 | Doublet (d) | ~8.0 |

| N-H | 3.5 - 4.5 | Broad Singlet (br s) | N/A |

| Cyclobutyl CH (methine) | 3.8 - 4.2 | Multiplet (m) | N/A |

| Methyl (CH₃) | 2.2 - 2.4 | Singlet (s) | N/A |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Confirmation

Interactive Data Table: Predicted ¹³C NMR Data Note: The following is a generalized prediction of the ¹³C NMR data based on typical values for similar structures, as specific experimental data is not publicly available.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | 145 - 148 |

| Aromatic C-Br | 110 - 115 |

| Aromatic C-CH₃ | 138 - 142 |

| Aromatic CH (C2) | 128 - 132 |

| Aromatic CH (C5) | 130 - 134 |

| Aromatic CH (C6) | 112 - 116 |

| Cyclobutyl CH (methine) | 50 - 55 |

| Methyl (CH₃) | 20 - 23 |

| Cyclobutyl CH₂ (methylene) | 30 - 35 |

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) for Conformational and Rotamer Studies

While ¹H and ¹³C NMR provide the basic connectivity, advanced NMR techniques can offer deeper insights into the molecule's three-dimensional structure and dynamics. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish correlations between protons that are coupled to each other and between protons and their directly attached carbons, respectively. This would definitively confirm the assignments made from the 1D spectra.

Furthermore, the rotation around the C(aryl)-N bond and the puckering of the cyclobutyl ring can give rise to different conformers or rotamers. Variable Temperature (VT) NMR studies could be employed to investigate these dynamic processes. By recording spectra at different temperatures, it may be possible to slow down the interconversion between different conformations, potentially allowing for the observation and characterization of individual conformers and the determination of the energy barriers between them.

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of this compound. By measuring the mass with very high precision (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. The experimentally determined exact mass would be compared to the calculated mass for the molecular formula C₁₁H₁₄BrN to confirm the compound's identity. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be a key feature in the mass spectrum, appearing as two peaks of nearly equal intensity separated by two mass units for the molecular ion.

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like anilines. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This method typically produces protonated molecules, [M+H]⁺, with minimal fragmentation. The resulting spectrum would clearly show the molecular ion peak, further confirming the molecular weight of the compound. Other ionization techniques, such as Electron Ionization (EI), could also be used. EI is a higher-energy technique that causes extensive fragmentation of the molecule. The analysis of these fragment ions can provide valuable information about the compound's structure, as weaker bonds tend to break preferentially, revealing the underlying molecular framework.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The vibrational modes of "this compound" can be categorized based on the distinct structural components of the molecule: the N-H group of the secondary amine, the aromatic ring with its substituents, and the cyclobutyl group.

N-H and C-N Vibrational Modes

The presence of a secondary amine in "this compound" gives rise to characteristic N-H stretching and bending vibrations. Unlike primary amines which show two N-H stretching bands (asymmetric and symmetric), secondary amines typically exhibit a single, weaker N-H stretching absorption. orgchemboulder.comopenstax.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3350 - 3310 | Weak to Medium | Characteristic of secondary amines. orgchemboulder.comlibretexts.org |

| C-N Stretch (Aromatic) | 1335 - 1250 | Strong | The coupling with the aromatic ring leads to a higher frequency compared to aliphatic amines. orgchemboulder.comwikieducator.org |

| N-H Wag | 910 - 665 | Strong, Broad | Characteristic for primary and secondary amines. orgchemboulder.com |

The C-N stretching vibration in aromatic amines is typically observed in the 1335-1250 cm⁻¹ region and is of strong intensity. orgchemboulder.comwikieducator.org This is at a higher frequency compared to aliphatic amines due to the conjugation with the aromatic ring.

Aromatic Ring and Substituent Vibrations

The infrared spectrum of the precursor "4-bromo-3-methylaniline" provides a solid foundation for assigning the vibrations of the substituted benzene (B151609) ring in the target molecule. The key vibrational modes include C-H stretching, C=C stretching, and C-H out-of-plane bending.

Aromatic C-H and C=C Vibrations

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Typically appear at higher wavenumbers than aliphatic C-H stretches. |

| Aromatic C=C Stretch | 1600 - 1475 | Weak to Medium | Aromatic rings usually show two to three bands in this region. uc.edu |

Substituent Vibrations

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C-Br Stretch | 600 - 500 | Medium to Strong | The exact position depends on the substitution pattern. |

| C-CH₃ Stretch | 2950 - 2850 | Medium to Strong | Overlaps with other C-H stretching vibrations. |

| CH₃ Bending | ~1450 and ~1375 | Medium | Asymmetric and symmetric bending modes, respectively. |

Cyclobutyl Group Vibrations

The cyclobutyl group introduces a set of characteristic vibrations, primarily arising from the CH₂ groups within the ring. These include stretching and various bending (scissoring, wagging, twisting, and rocking) modes. The ring itself also undergoes deformation vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| CH₂ Asymmetric Stretch | ~2987 | Strong | Characteristic for CH₂ groups in a cyclic alkane. docbrown.info |

| CH₂ Symmetric Stretch | ~2887 | Strong | Characteristic for CH₂ groups in a cyclic alkane. docbrown.info |

| CH₂ Scissoring | ~1447 | Medium | A key bending vibration for the CH₂ group. docbrown.info |

| C₄ Ring Deformation | ~898 | Medium | A characteristic vibration of the cyclobutane (B1203170) ring structure. docbrown.info |

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scholarly databases and scientific literature, it has been determined that there is a notable absence of publicly available research focused on the computational chemistry and theoretical investigations of the specific compound, This compound .

The required sections and subsections, such as Density Functional Theory (DFT) studies, Frontier Molecular Orbital (HOMO-LUMO) analysis, computational prediction of NMR and IR spectra, and potential energy surface mapping, necessitate access to specific computational research that does not appear to have been published for this molecule.

Therefore, the generation of a scientifically accurate article with detailed research findings and data tables, as per the user's instructions, is not possible at this time due to the lack of foundational research on this compound.

Computational Chemistry and Theoretical Investigations of 4 Bromo N Cyclobutyl 3 Methylaniline

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surfaces of chemical reactions. nih.gov This allows for a detailed understanding of reaction mechanisms, including the identification of transient species and the determination of reaction kinetics. mdpi.com

A key aspect of mechanistic studies is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate, separating reactants from products. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡ or ΔG‡), a critical factor in determining the reaction rate. mdpi.comlibretexts.org

For a molecule like 4-bromo-N-cyclobutyl-3-methylaniline, two key reactions are of interest: its formation via N-alkylation and its subsequent reactivity, such as further bromination. Computational methods can calculate the energy barriers for these processes, providing insight into reaction feasibility and conditions.

Illustrative Energy Barriers for Key Reactions

| Reaction Step | Description | Computational Method | Illustrative Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

|---|---|---|---|

| N-Alkylation (SN2) | Transition state for the reaction of 4-bromo-3-methylaniline (B1294692) with a cyclobutyl halide. | DFT (e.g., B3LYP/6-31G*) | 20 - 28 |

| Bromination (Ortho-attack) | Transition state for electrophilic addition of Br+ at the C6 position (ortho to the amine). | DFT (e.g., M06-2X/def2-TZVP) | 15 - 22 |

| Bromination (Ortho-attack) | Transition state for electrophilic addition of Br+ at the C2 position (ortho to the amine). | DFT (e.g., M06-2X/def2-TZVP) | 18 - 25 |

Note: The data in this table is illustrative and represents typical ranges for these reaction types based on computational studies of analogous systems. Actual values for the specific molecule would require dedicated calculations.

N-alkylation Pathway: The synthesis of this compound likely proceeds via the N-alkylation of 4-bromo-3-methylaniline. psu.edu A common laboratory and industrial method involves the reaction with a cyclobutyl halide, such as cyclobutyl bromide, often in the presence of a non-nucleophilic base. This reaction is expected to follow a bimolecular nucleophilic substitution (S_N2) mechanism.

Computational modeling of this pathway involves:

Reactant Complex: An initial complex between 4-bromo-3-methylaniline and cyclobutyl bromide is modeled.

Transition State: The S_N2 transition state is located, characterized by the partial formation of the N-C bond and the partial breaking of the C-Br bond. The steric hindrance from the methyl group (at C3) and the cyclobutyl group can be quantified to assess its impact on the activation barrier.

Product Complex: The final complex consists of the protonated product, this compound, and the bromide anion, before final deprotonation by a base.

Alternative pathways, such as reductive amination of 4-bromo-3-methylaniline with cyclobutanone (B123998), could also be modeled to compare activation barriers and determine the most favorable synthetic route. organic-chemistry.org

Bromination Pathway: Further electrophilic substitution, such as bromination, on the this compound ring is directed by the existing substituents. byjus.com The directing effects are:

-NH-cyclobutyl group: A strongly activating, ortho-para director.

-CH₃ group: An activating, ortho-para director.

-Br atom: A deactivating, yet ortho-para director.

Given that the para position (C4) is already occupied by a bromine atom, subsequent bromination is directed to the available ortho positions relative to the powerful -NH-cyclobutyl activating group. youtube.comkhanacademy.org The two possible sites are C2 and C6. Computational analysis would involve calculating the energy of the Wheland intermediate (the arenium ion) for electrophilic attack at each available position on the ring. libretexts.org The pathway involving the most stable intermediate, which typically corresponds to the lowest activation energy, will be the major product. Due to the steric bulk of the N-cyclobutyl group and the adjacent methyl group, it is computationally predictable that attack at the C6 position would be sterically favored over the more hindered C2 position.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for elucidating reaction mechanisms, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time, providing insights into its conformational flexibility, solvation, and intermolecular interactions. nih.gov An MD simulation for this compound would typically be performed by placing the molecule in a simulation box filled with a chosen solvent (e.g., water, methanol, or a nonpolar solvent) and solving Newton's equations of motion for all atoms in the system. mdpi.com

Key insights from MD simulations would include:

Conformational Dynamics: Analysis of the puckering of the cyclobutyl ring and the rotational dynamics around the N-C(aryl) bond. This can reveal the most populated conformations in solution.

Solvent Structure and Interactions: MD can map the distribution of solvent molecules around the solute. This is particularly useful for understanding hydrogen bonding between the amine proton and solvent acceptor atoms, as well as potential halogen bonding where the bromine atom acts as an electrophilic region (a σ-hole) interacting with nucleophilic sites on solvent molecules. nih.govmdpi.com

Transport Properties: Although more complex, MD can be used to estimate properties like the diffusion coefficient of the molecule in a given solvent.

Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Force Field | OPLS4, GAFF, CHARMM | Defines the potential energy function for all atoms and bonds in the system. |

| Solvent Model | TIP3P (for water), TraPPE (for organics) | Provides a realistic representation of the solvent environment. |

| Simulation Time | 50 - 200 nanoseconds (ns) | Ensures adequate sampling of the molecule's conformational space. mdpi.com |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature, mimicking laboratory conditions. |

| Temperature | 298 K (25 °C) | Standard room temperature condition. |

| Analysis Metrics | RMSD, Radius of Gyration, Radial Distribution Functions (RDFs) | To quantify structural stability, compactness, and local solvent structure. |

Such simulations can be particularly valuable in understanding how the molecule behaves in a biological context, for instance, by simulating its interaction with a protein active site or a lipid membrane, revealing stable binding poses and key intermolecular contacts. nih.gov

Reaction Chemistry and Mechanistic Investigations Involving 4 Bromo N Cyclobutyl 3 Methylaniline

Electrophilic Aromatic Substitution Reactions on the Bromo-Methylaniline Core

The benzene (B151609) ring of 4-bromo-N-cyclobutyl-3-methylaniline is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution (SEAr) reactions. These substituents are the N-cyclobutylamino group, the methyl group, and the bromine atom. Their directing effects determine the position of attack by an incoming electrophile.

The N-cyclobutylamino group is a strongly activating ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance. organicchemistrytutor.comyoutube.com The methyl group is a weakly activating ortho-, para-director, acting through an inductive effect. libretexts.org Conversely, the bromine atom is a deactivating ortho-, para-director; it withdraws electron density inductively but can donate a lone pair through resonance to stabilize the intermediate arenium ion. libretexts.orgmakingmolecules.comyoutube.com

When multiple substituents are present, the most strongly activating group typically controls the position of substitution. makingmolecules.com In this molecule, the N-cyclobutylamino group at C-1 is the most powerful activating group. The positions ortho to this group are C-2 and C-6, and the para position is C-4, which is already occupied by the bromine atom. Therefore, incoming electrophiles are primarily directed to the C-2 and C-6 positions.

Position C-2: This position is ortho to both the strongly activating amino group and the weakly activating methyl group. However, it is also subject to steric hindrance from these two adjacent groups.

Position C-6: This position is ortho to the strongly activating amino group and meta to the deactivating bromo group. It is generally less sterically hindered than the C-2 position.

Position C-5: This position is ortho to the deactivating bromo group and meta to the activating amino group, making it the least favored site for electrophilic attack.

Given these factors, electrophilic substitution is most likely to occur at the C-6 position, driven by the powerful directing effect of the amino group and lower steric hindrance compared to the C-2 position.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -NH-cyclobutyl | C-1 | Strongly Activating (Resonance) | Ortho, Para |

| -CH₃ | C-3 | Weakly Activating (Inductive) | Ortho, Para |

Nucleophilic Substitution Reactions on the Cyclobutyl Nitrogen

The nitrogen atom in this compound is a secondary amine and possesses a lone pair of electrons, rendering it nucleophilic. It can react with various electrophiles, most notably in N-alkylation reactions, to form tertiary amines. These reactions typically involve the use of alkylating agents such as alkyl halides or alcohols under specific catalytic conditions.

The direct N-alkylation of anilines can sometimes be challenging due to competing over-alkylation, which leads to the formation of quaternary ammonium (B1175870) salts. psu.edu However, selective mono-alkylation can be achieved by carefully controlling reaction conditions or by using specific catalytic systems. For instance, ruthenium-based catalysts have been shown to effectively mediate the N-alkylation of anilines with alcohols under mild conditions through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov In this process, the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the aniline (B41778). Other metal catalysts, such as those based on cobalt, have also been employed for the N-alkylation of anilines with alcohols. rsc.orgresearchgate.netrsc.org

Table 2: Representative Conditions for N-Alkylation of Anilines

| Catalyst System | Alkylating Agent | Base | Solvent | Temperature | Product Type |

|---|---|---|---|---|---|

| [Ru]-complex | Primary Alcohols | KOBut | Toluene | 80-100 °C | Tertiary Amine |

| Co-complex | Benzyl Alcohols | KOH | Toluene | 110 °C | Tertiary Amine |

Data adapted from studies on various aniline derivatives and are predictive for the title compound. psu.edunih.govrsc.org

Cyclobutyl Ring Reactivity and Transformations

The cyclobutyl group is a strained four-membered ring with a strain energy nearly equivalent to that of a cyclopropane (B1198618) ring. This inherent strain can be exploited as a driving force for ring-opening and rearrangement reactions, particularly when a reactive intermediate is formed on the ring or on the adjacent nitrogen atom.

One of the notable reactions involving the cyclobutyl moiety is its cleavage under photoredox catalysis. It has been demonstrated that N-cyclobutylanilines can undergo a [4+2] annulation with alkynes promoted by visible light and an iridium photocatalyst. nih.gov The mechanism is initiated by the photooxidation of the aniline to form an amine radical cation. This intermediate is susceptible to ring-opening of the strained cyclobutyl group, leading to a distonic radical cation. This species then engages in a cascade reaction with an alkyne to form amine-substituted cyclohexene (B86901) derivatives. This process is redox-neutral and atom-economical, showcasing a modern synthetic application of cyclobutylanilines. nih.gov The rate of ring opening for a cyclobutyl-n-propylaminyl radical is reported to be slower than that of its cyclopropyl (B3062369) counterpart, but the formation of the radical cation is believed to accelerate this process. nih.gov

Rearrangements of cyclobutane (B1203170) systems often proceed through radical or cationic intermediates. researchgate.net For instance, the treatment of spirocyclic cyclobutane aminals with N-halosuccinimides can induce a rearrangement to form bicyclic amidines. acs.org This process involves N-halogenation followed by a ring expansion through a 1,2-carbon-to-nitrogen migration.

In the context of this compound, conditions that generate a positive charge or a radical on the nitrogen atom could potentially trigger rearrangements of the cyclobutyl ring. For example, the formation of a nitrenium ion from the secondary amine could lead to cyclopropylcarbinyl-type rearrangements or fragmentation pathways. Computational and experimental studies on N-cyclopropyl-N-arylnitrenium ions have shown products arising from cyclopropyl ring expansion and elimination of ethylene, suggesting that analogous pathways could be accessible for cyclobutyl systems under similar conditions. chemrxiv.org

Cross-Coupling Reactivity of the Aromatic Bromine

The carbon-bromine bond on the aromatic ring is a key site for functionalization via transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly increasing the molecular complexity.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming aryl-aryl bonds. The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netmdpi.com The bromine atom in this compound makes it an excellent substrate for this reaction.

Numerous studies have demonstrated the successful Suzuki-Miyaura coupling of bromoanilines and other brominated aromatic compounds. nih.govrsc.org The reaction is generally tolerant of a wide range of functional groups, including the amine and methyl groups present in the target molecule. A variety of palladium catalysts, such as those based on phosphine (B1218219) ligands (e.g., Pd(PPh₃)₄) or more advanced Buchwald-Hartwig-type ligands, can be employed to achieve high yields. mdpi.com The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF/water) can be optimized to suit the specific substrates.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Palladium Catalyst (mol%) | Boronic Acid | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ (5%) | Aryl/Heteroarylboronic acids | K₃PO₄ | 1,4-Dioxane | 70-80 |

| CataXCium A Pd G3 (2-5%) | Aryl/Alkyl/Alkenylboronic esters | K₃PO₄ | Dioxane/H₂O | 100 |

Data adapted from studies on various bromoarenes and are predictive for the title compound. researchgate.netmdpi.comnih.gov

Other Metal-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira)

Beyond the Suzuki coupling, the bromine substituent on the aromatic ring of this compound serves as a versatile handle for other significant palladium-catalyzed cross-coupling reactions, namely the Heck and Sonogashira reactions. These reactions enable the introduction of alkenyl and alkynyl functionalities, respectively, further expanding the synthetic utility of this compound.

Heck Reaction

The Heck reaction, a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene, offers a direct method for the vinylation of this compound. wikipedia.orgorganic-chemistry.org While specific literature on the Heck reaction of this exact substrate is not prevalent, the reactivity of similar 4-bromoaniline (B143363) derivatives allows for a reliable prediction of its behavior. The reaction typically involves the use of a palladium(0) catalyst, which can be generated in situ from palladium(II) sources like palladium(II) acetate (B1210297) (Pd(OAc)2), and a phosphine ligand. A base is required to neutralize the hydrogen halide formed during the catalytic cycle. wikipedia.org

The general mechanism proceeds via oxidative addition of the aryl bromide to the Pd(0) species, followed by migratory insertion of the alkene into the arylpalladium(II) complex. Subsequent β-hydride elimination regenerates the palladium catalyst and releases the vinylated aniline product. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. wikipedia.org

A plausible Heck reaction involving this compound and a generic acrylate (B77674) is depicted below:

Scheme 1: Plausible Heck Reaction of this compound

Typical reaction conditions for the Heck reaction of bromoarenes are summarized in the following table.

| Parameter | Typical Conditions |

| Palladium Source | Pd(OAc)2, PdCl2, Pd(PPh3)4 |

| Ligand | PPh3, P(o-tol)3, BINAP |

| Base | Et3N, K2CO3, NaOAc |

| Solvent | DMF, NMP, Acetonitrile (B52724) |

| Temperature | 80-140 °C |

This table presents generalized conditions for the Heck reaction and may require optimization for the specific substrate.

Sonogashira Reaction

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to arylalkynes. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper(I) salts, typically in the presence of an amine base which also serves as the solvent. wikipedia.org For this compound, a Sonogashira coupling would introduce an alkynyl group at the 4-position of the aniline ring.

The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) intermediate generated from the oxidative addition of the aryl bromide. Reductive elimination from the resulting palladium complex yields the desired arylalkyne and regenerates the Pd(0) catalyst. wikipedia.org

Scheme 2: Plausible Sonogashira Reaction of this compound

Representative conditions for the Sonogashira coupling of aryl bromides are outlined in the table below.

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 |

| Copper Co-catalyst | CuI |

| Base | Et3N, i-Pr2NH |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 100 °C |

This table presents generalized conditions for the Sonogashira reaction and may require optimization for the specific substrate.

The successful application of both Heck and Sonogashira reactions on this compound would significantly enhance its potential as a building block in the synthesis of complex organic molecules with diverse electronic and structural properties.

Oxidation and Reduction Pathways of the Aniline Functionality

The aniline moiety in this compound is susceptible to both oxidation and reduction, leading to a variety of functional group transformations.

Oxidation Pathways

The oxidation of the secondary amine in N-alkylanilines can proceed through several pathways, often involving single electron transfer (SET) to form a nitrogen-centered radical cation. nih.gov The stability and subsequent reactivity of this intermediate are influenced by the substituents on both the aromatic ring and the nitrogen atom.

In the case of this compound, the electron-donating nature of the alkyl groups and the methyl group on the ring would facilitate oxidation, while the electron-withdrawing bromine atom would have a counteracting effect. The N-cyclobutyl group is of particular interest. Studies on the closely related N-cyclopropylanilines have shown that upon one-electron oxidation, the resulting nitrogen radical cation can undergo a rapid and irreversible ring-opening of the cyclopropyl group. acs.org A similar ring-opening of the cyclobutyl group in the radical cation of this compound is a plausible transformation, leading to a distonic radical cation. acs.org This intermediate could then be trapped by oxygen or other nucleophiles. acs.org

Direct oxidation of the aniline nitrogen can also lead to the formation of other functionalities. For instance, microsomal oxidation of N-benzylanilines has been shown to yield nitrones and N-hydroxy derivatives. organic-chemistry.org While these are biological examples, similar transformations can often be achieved with chemical oxidants.

Reduction Pathways

The reduction of the aniline functionality itself is not a common transformation under standard conditions. However, the synthesis of this compound may involve the reduction of a precursor nitroaromatic compound. The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.comjsynthchem.com

A plausible synthetic route to this compound could start from 4-bromo-3-methylnitrobenzene. This precursor could be reduced to 4-bromo-3-methylaniline (B1294692), followed by N-alkylation with a cyclobutyl-containing electrophile. Alternatively, N-alkylation of the nitroaromatic precursor could precede the reduction of the nitro group.

Common methods for the reduction of aromatic nitro groups to anilines are summarized in the table below.

| Reagent System | Description |

| Catalytic Hydrogenation | H2 gas with a metal catalyst such as Pd/C, PtO2, or Raney Nickel. wikipedia.org |

| Metal/Acid | Metals like Fe, Sn, or Zn in the presence of an acid like HCl. masterorganicchemistry.com |

| Sodium Borohydride (B1222165) | NaBH4 in the presence of a transition metal catalyst like Ni(PPh3)4. jsynthchem.com |

| Sodium Hydrosulfite | Na2S2O4 is a mild reducing agent often used for chemoselective reductions. wikipedia.org |

This table outlines common methods for the reduction of nitroaromatics to anilines.

The choice of reducing agent would depend on the presence of other functional groups in the molecule to ensure chemoselectivity.

Investigation of Radical-Mediated Processes and Electron Transfer Mechanisms

The electronic nature of the aniline moiety makes this compound a candidate for participation in radical-mediated processes, which are typically initiated by single electron transfer (SET). nih.govnih.gov

Radical Cation Formation and Reactivity

Upon one-electron oxidation, which can be induced photochemically or electrochemically, anilines form aminium radical cations. princeton.edunih.gov The formation of the radical cation of this compound would be influenced by its oxidation potential. The electron-donating methyl and N-cyclobutyl groups would lower the oxidation potential, making it more susceptible to oxidation compared to unsubstituted aniline.

A key feature of secondary N-alkylanilines is the potential for deprotonation at the α-carbon of the alkyl group following SET, leading to the formation of an α-amino radical. nih.gov However, a competing and potentially rapid pathway for the radical cation of this compound is the ring-opening of the strained cyclobutyl group. As observed with N-cyclopropylanilines, this irreversible ring-opening can outcompete back electron transfer (BET) and other decay pathways of the radical cation. acs.org This would result in the formation of a more stable, open-chain distonic radical cation. acs.org

Scheme 3: Plausible Radical-Mediated Ring-Opening of this compound Radical Cation

This ring-opened radical cation could then participate in a variety of subsequent reactions, such as addition to alkenes or trapping by nucleophiles, offering a pathway to more complex molecular architectures.

Electron Transfer Dynamics

The study of electron transfer (ET) processes involving substituted anilines is crucial for understanding their reactivity in various chemical and biological systems. The rate of ET from the aniline to an acceptor (such as a photoexcited catalyst) is a critical first step in many radical-mediated reactions. For secondary anilines, this initial ET can be reversible, with a significant rate of back electron transfer (BET). nih.gov

The efficiency of subsequent reactions is often dependent on the ability of a secondary process (like deprotonation or irreversible fragmentation) to occur faster than BET. nih.gov The potential for rapid, irreversible ring-opening of the N-cyclobutyl group makes this compound an interesting substrate for studying ET dynamics, as this pathway could effectively "trap" the oxidized state and prevent BET. acs.org

Structure Activity Relationship Sar Studies and Analog Design in Vitro and Pre Clinical Focus

Design Principles for Analogues based on 4-bromo-N-cyclobutyl-3-methylaniline Core

The core structure presents three primary regions for modification: the aromatic ring, the cyclobutyl moiety, and the nitrogen substituent.

Substituents on the aniline (B41778) ring significantly influence the molecule's electronic properties and, consequently, its interaction with biological targets. The existing 4-bromo and 3-methyl groups serve as a starting point for SAR exploration.

Electronic Effects : The electronic nature of substituents on an aromatic ring can be categorized as either activating or deactivating towards electrophilic substitution, which can correlate with biological activity. numberanalytics.comlibretexts.org Activating groups donate electron density, making the ring more nucleophilic, while deactivating groups withdraw electron density. numberanalytics.comyoutube.com The methyl group at the 3-position is a weak activating group, donating electron density via an inductive effect. youtube.com The bromine at the 4-position is a deactivating group due to its electron-withdrawing inductive effect, but it can also participate in resonance, donating a lone pair of electrons to the ring. libretexts.org Halogens are generally classified as ortho-, para-directing deactivators. libretexts.orglumenlearning.com

Steric and Hydrophobic Effects : Altering substituents allows for the exploration of the size, shape, and hydrophobicity of the binding pocket. Replacing the 3-methyl group with larger alkyl groups (e.g., ethyl, isopropyl) or smaller ones (hydrogen) can probe steric tolerance. Similarly, the 4-bromo position can be substituted with other halogens (Cl, F, I) to modulate both size and electronic properties or with other functional groups to explore different interactions. For instance, studies on other aniline derivatives have shown that electron-donating groups like methoxy (B1213986) can enhance cytotoxic activity compared to electron-withdrawing groups like nitro. researchgate.net

Below is a table summarizing the general effects of various aromatic ring substituents.

Table 1: Effects of Aromatic Ring Substituents

| Substituent Example | Position on Core | Electronic Effect | General Impact on Reactivity | Potential SAR Exploration |

|---|---|---|---|---|

| -CH₃ (Methyl) | 3 | Weakly Activating (Inductive Donor) | Activator | Vary alkyl size to probe steric limits. |

| -Br (Bromo) | 4 | Deactivating (Inductive Withdrawal) | Deactivator | Substitute with F, Cl, I to tune electronics and size. |

| -OCH₃ (Methoxy) | 3 or 4 | Activating (Resonance Donor) | Activator | Introduce potential hydrogen bond accepting group. |

| -CF₃ (Trifluoromethyl) | 3 or 4 | Strongly Deactivating (Inductive) | Deactivator | Introduce a strong electron-withdrawing group. |

The cyclobutyl ring is a key feature, contributing to the molecule's three-dimensional shape and metabolic stability. nih.govnih.gov Its modification is a critical aspect of analog design.

Conformational Restriction : The puckered, four-membered ring of cyclobutane (B1203170) restricts the conformation of the N-substituent, which can lead to a more defined spatial arrangement of functional groups and facilitate more precise interactions with a binding site. rsc.org This rigidity can improve binding affinity compared to more flexible acyclic alkyl chains.

Hydrophobic Interactions : The cyclobutyl group can fill hydrophobic pockets within a target protein. nih.gov The size of this cycloalkane can be varied to probe the dimensions of such pockets. Replacing the cyclobutyl ring with smaller (cyclopropyl) or larger (cyclopentyl, cyclohexyl) rings is a common strategy. For example, in one study on ketoamide inhibitors, replacing an N-cyclopropyl with N-cyclobutyl or N-cyclopentyl groups did not lead to an improvement in potency, suggesting the smaller ring was optimal for that specific target. acs.org

Metabolic Stability : The incorporation of a cyclobutyl group can enhance metabolic stability compared to linear alkyl chains, which are more susceptible to oxidative metabolism. nih.gov This can lead to improved pharmacokinetic properties in pre-clinical studies.

While the core molecule is a secondary amine (N-cyclobutyl), further variations at the nitrogen atom can be explored. This includes altering the alkyl substituent or changing the substitution pattern.

N-Alkylation/Dealkylation : Removing the cyclobutyl group to generate the primary aniline (4-bromo-3-methylaniline) would assess the necessity of the N-substituent for activity. Conversely, creating a tertiary amine by adding another alkyl group (e.g., N-cyclobutyl-N-methyl) would explore whether the N-H hydrogen bond donor is essential for binding.

Alternative N-Alkyl Groups : Replacing the cyclobutyl group with other moieties of similar size, such as isobutyl or sec-butyl groups, can help determine if the cyclic nature is crucial or if a branched alkyl chain is sufficient. A direct method for the α-cyclobutylation of N-alkylaniline derivatives has been developed, highlighting the synthetic accessibility of such analogs. nih.gov Studies on parthenolide (B1678480) derivatives showed that a range of primary and N-methylated secondary anilines could be successfully incorporated, indicating a tolerance for variation at this position. chemrxiv.org

In Vitro Screening Methodologies and Assay Development

To evaluate the biological activity of newly designed analogs, a panel of in vitro assays is employed. Given that many aniline derivatives exhibit anticancer properties, screening often begins with cytotoxicity assays against various cancer cell lines. researchgate.netnih.gov

Cytotoxicity and Proliferation Assays : The initial screening of analogs typically involves assessing their ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cell viability. researchgate.netnih.gov Other methods like the CellTiter-Glo Luminescent Cell Viability Assay provide a high-throughput alternative. noblelifesci.com

Apoptosis Assays : To determine if the cytotoxic effect is due to programmed cell death, apoptosis assays are conducted. Techniques such as Annexin V staining coupled with flow cytometry can distinguish between early and late apoptotic cells. noblelifesci.com Hoechst staining can be used to observe nuclear condensation, a hallmark of apoptosis. nih.gov

Mechanism of Action Studies : If analogs show promising activity, further assays are developed to elucidate their mechanism. This can include Western blotting to probe the levels of key proteins involved in cell cycle regulation or apoptosis (e.g., caspases) and quantitative real-time PCR (qRT-PCR) to measure changes in gene expression. nih.gov

The table below outlines common in vitro assays used for screening aniline-based compounds.

Table 2: In Vitro Screening Assays for Analog Evaluation

| Assay Type | Purpose | Principle | Typical Endpoint | Reference |

|---|---|---|---|---|

| MTT Assay | Measures cell viability/cytotoxicity | Mitochondrial reductases in viable cells convert MTT to a colored formazan (B1609692) product. | IC₅₀ (concentration that inhibits 50% of cell growth) | nih.gov, researchgate.net |

| CellTiter-Glo | Measures cell proliferation | Quantifies ATP, an indicator of metabolically active cells, via a luciferase reaction. | Luminescence signal proportional to cell number | noblelifesci.com |

| Annexin V Staining | Detects early apoptosis | Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. | Percentage of apoptotic cells via flow cytometry | noblelifesci.com |

| Western Blot | Measures protein expression | Separates proteins by size to detect specific target proteins with antibodies. | Changes in protein levels (e.g., caspases, Bcl-2) | nih.gov |

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, a pharmacophore model would be constructed based on the structures of active analogs. Key features would likely include:

A hydrogen bond donor (the N-H group).

A halogen bond donor (the bromine atom).

A hydrophobic/aromatic feature (the substituted phenyl ring).

A hydrophobic/aliphatic feature (the cyclobutyl group).

This model serves as a 3D query to search virtual libraries for new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active. It also guides the rational design of new analogs by highlighting which features are critical and where modifications can be made to improve binding or other properties.

Correlation of Structural Modifications with Biological Response in Pre-clinical Models

The ultimate goal of SAR studies is to establish a clear correlation between specific structural changes and the resulting biological activity. Data from in vitro assays are used to build these correlations.

Aromatic Ring Substitution : In studies of similar compounds, substituting the aromatic ring with electron-donating groups has been shown to increase cytotoxic activity in some cancer cell lines. researchgate.net Therefore, replacing the 4-bromo substituent with a group like methoxy (-OCH₃) might be predicted to enhance activity, a hypothesis that would then be tested experimentally.

N-Alkyl Group Modification : The size and nature of the N-alkyl group can significantly impact potency. As seen in other chemical series, there is often an optimal ring size for cycloalkyl substituents. acs.org A systematic study replacing the N-cyclobutyl group with cyclopropyl (B3062369), cyclopentyl, and cyclohexyl groups would likely reveal a clear trend in activity, potentially correlating with the size of the hydrophobic binding pocket on the target protein. For instance, an increase in activity from cyclopropyl to cyclobutyl followed by a decrease with cyclopentyl would suggest the pocket optimally accommodates the four-membered ring.

The following table provides a hypothetical correlation based on general medicinal chemistry principles and findings from related compound series.

Table 3: Predicted Correlation of Structural Changes with Biological Response

| Modification from Core Structure | Rationale | Predicted Biological Outcome | Reference for Principle |

|---|---|---|---|

| Replace 4-Bromo with 4-Chloro | Modulate halogen bond strength and size. | Potential change in potency; may improve permeability. | libretexts.org |

| Replace 3-Methyl with 3-H | Probe steric tolerance at the meta position. | Likely decrease in activity if methyl group makes a key hydrophobic contact. | biomedres.us |

| Replace N-Cyclobutyl with N-Cyclopentyl | Explore size of the hydrophobic N-substituent pocket. | Activity may increase or decrease depending on pocket size. | acs.org |

| Replace N-Cyclobutyl with N-H | Test the necessity of the hydrophobic N-substituent. | Significant loss of activity expected if the group is crucial for binding. | chemrxiv.org |

These predicted outcomes form the basis of a feedback loop in drug discovery, where hypotheses are tested through synthesis and in vitro screening, and the results are used to refine the SAR model and design the next generation of compounds. biomedres.us

Lead Compound Identification and Optimization Strategies

The journey of a drug from a preliminary "hit" to a viable "lead" compound, and subsequently to a clinical candidate, is a meticulous process of molecular refinement. This process, known as lead optimization, is a cornerstone of medicinal chemistry. It involves iterative modifications to a molecule's structure to enhance its desired therapeutic properties while minimizing undesirable characteristics. The compound this compound serves as a pertinent scaffold to explore the strategic thinking behind lead identification and optimization, focusing on in vitro and pre-clinical considerations.

The 4-Bromo-3-methylaniline (B1294692) Scaffold: A Privileged Starting Point

The 4-bromo-3-methylaniline core is a common motif in medicinal chemistry, valued for its synthetic tractability and its ability to serve as a versatile building block for more complex molecules. guidechem.comsigmaaldrich.com The bromine atom at the 4-position and the methyl group at the 3-position of the aniline ring are not merely incidental; they offer specific advantages in the context of drug design.

Bromine as a Modulator of Physicochemical Properties: The presence of a bromine atom can significantly influence a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the bromine atom can engage in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target.

The 3-Methyl Group for Steric and Electronic Tuning: The methyl group at the 3-position provides a steric handle that can be used to probe the topology of a binding site. Its presence can also subtly alter the electronic properties of the aniline ring, influencing the pKa of the amino group and its potential for hydrogen bonding.

The initial identification of a hit compound containing the 4-bromo-3-methylaniline scaffold often arises from high-throughput screening campaigns. Once identified, this "hit" undergoes a process of "hit-to-lead" optimization, where its initial promising activity is confirmed and its potential for further development is assessed. This phase focuses on establishing a preliminary structure-activity relationship (SAR).

Structure-Activity Relationship (SAR) Studies: The Role of the N-Cyclobutyl Group

The N-cyclobutyl group attached to the aniline nitrogen is a key feature that would be systematically explored during lead optimization. The primary goal of modifying this group is to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The rationale for introducing a cyclobutyl ring, as opposed to other alkyl or cycloalkyl substituents, is multifaceted.

Exploration of Hydrophobic Pockets: The cyclobutyl group provides a defined three-dimensional shape that can effectively probe hydrophobic pockets within a target protein's binding site. Its size and conformational rigidity are distinct from linear alkyl chains or larger cycloalkanes.

Metabolic Stability: The cyclobutyl ring can enhance metabolic stability compared to linear alkyl groups, which are more susceptible to oxidative metabolism.

The optimization process would involve the synthesis and in vitro testing of a series of analogues where the cyclobutyl group is systematically varied. The data from these studies would be compiled into SAR tables to guide further design.

Table 1: Hypothetical In Vitro SAR Data for N-Substituted 4-Bromo-3-methylaniline Analogues

| Compound ID | N-Substituent | Target Binding Affinity (IC₅₀, nM) | In Vitro Metabolic Stability (t½, min) |

| 1a | -H | 5800 | 5 |

| 1b | -Methyl | 2500 | 15 |

| 1c | -Ethyl | 1800 | 20 |

| 1d | -Isopropyl | 950 | 35 |

| 1e | -Cyclobutyl | 450 | 55 |

| 1f | -Cyclopentyl | 600 | 50 |

| 1g | -Cyclohexyl | 850 | 45 |

This data is illustrative and intended to demonstrate SAR principles.

From this hypothetical data, compound 1e (this compound) emerges as a lead candidate, exhibiting a favorable balance of high potency and good metabolic stability.

Pre-clinical Optimization Strategies

With a lead compound like this compound identified, the focus of pre-clinical development shifts to refining its drug-like properties to ensure it is suitable for in vivo testing. This involves a multi-pronged approach:

Fine-tuning Lipophilicity: While the bromine atom contributes to lipophilicity, further modifications to the aniline ring or the cyclobutyl group might be necessary to achieve an optimal balance for oral absorption and cell permeability. This could involve the introduction of small polar groups.

Improving Selectivity: Often, a lead compound will show activity against multiple related targets. To minimize off-target effects, medicinal chemists will systematically modify the structure to enhance its selectivity for the desired biological target. This could involve exploring alternative substitution patterns on the aniline ring.

Enhancing Pharmacokinetic Profile: Pre-clinical studies in animal models would assess the compound's absorption, distribution, metabolism, and excretion. If issues such as poor oral bioavailability or rapid clearance are identified, further chemical modifications would be undertaken. For instance, if the aniline nitrogen is found to be a site of rapid metabolism, introducing steric hindrance around it could be a viable strategy.

Table 2: Pre-clinical Optimization of the this compound Scaffold

| Compound ID | Modification from Lead (1e) | Oral Bioavailability (%) | In Vivo Efficacy (Model X) |

| 1e | - | 25 | Moderate |

| 2a | 2-fluoro substitution | 35 | Moderate |

| 2b | 5-methoxy substitution | 20 | Low |

| 2c | N-cyclobutyl-2-ol | 45 | Improved |

This data is illustrative and intended to demonstrate pre-clinical optimization principles.